

Spectroscopic Data of Boc-3-(4-pyridyl)-DL-alanine: A Technical Guide

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Compound of Interest

Compound Name: **Boc-3-(4-pyridyl)-DL-alanine**

Cat. No.: **B1307355**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-3-(4-pyridyl)-DL-alanine**, a key building block in peptide synthesis and drug discovery. The document details nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for their acquisition, and includes visualizations of the analytical workflow.

Introduction

N-tert-butoxycarbonyl-3-(4-pyridyl)-DL-alanine is a derivative of the amino acid alanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a pyridyl group on the beta-carbon. This structure makes it a valuable component in the synthesis of peptides and peptidomimetics, particularly for introducing a basic, aromatic side chain. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectroscopic Data

While a comprehensive, publicly available experimental dataset for **Boc-3-(4-pyridyl)-DL-alanine** is not readily available in the searched literature, this section presents predicted data based on the compound's structure and typical values for similar Boc-protected amino acids. These tables are intended to serve as a reference for researchers in interpreting their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts (δ) for the ^1H and ^{13}C nuclei of **Boc-3-(4-pyridyl)-DL-alanine**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Doublet	2H	Pyridyl H-2, H-6
~7.2	Doublet	2H	Pyridyl H-3, H-5
~5.1	Broad Singlet	1H	NH
~4.4	Multiplet	1H	α -CH
~3.1	Multiplet	2H	β -CH ₂
1.40	Singlet	9H	Boc (CH ₃) ₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~174	Carboxylic Acid C=O
~155	Boc C=O
~150	Pyridyl C-2, C-6
~148	Pyridyl C-4
~124	Pyridyl C-3, C-5
~80	Boc C(CH ₃) ₃
~55	α -CH
~38	β -CH ₂
~28	Boc (CH ₃) ₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of **Boc-3-(4-pyridyl)-DL-alanine** are presented below.

Table 3: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	267.13
[M+Na] ⁺	289.11
[M+K] ⁺	305.10
[M-H] ⁻	265.12

Note: M represents the parent molecule. The monoisotopic mass of **Boc-3-(4-pyridyl)-DL-alanine** ($C_{13}H_{18}N_2O_4$) is 266.13 g/mol .

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for Boc-protected amino acids, which can be adapted for **Boc-3-(4-pyridyl)-DL-alanine**.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

- Weigh 5-10 mg of **Boc-3-(4-pyridyl)-DL-alanine** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O).
- Transfer the solution to a 5 mm NMR tube.

3.1.2. Instrument Setup and Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the field frequency using the deuterium signal from the solvent.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- For 1H NMR, acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
- For ^{13}C NMR, acquire a proton-decoupled spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

3.1.3. Data Processing

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Perform phase and baseline corrections.

- Calibrate the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the peaks in the ^1H spectrum and assign all signals in both spectra.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

3.2.1. Sample Preparation

- Prepare a dilute solution of **Boc-3-(4-pyridyl)-DL-alanine** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

3.2.2. Instrument Setup and Acquisition

- Set the ESI source to either positive or negative ion mode.
- Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.
- Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

3.2.3. Data Analysis

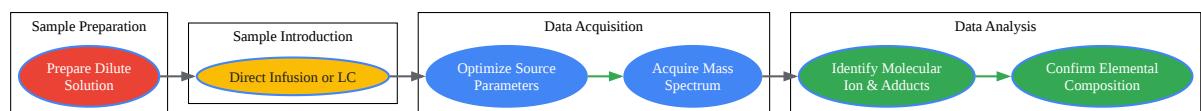
- Identify the molecular ion peak and any common adducts ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc.).
- Compare the observed m/z values with the calculated theoretical values to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of Boc-protected amino acids.

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Caption: Workflow for NMR spectroscopic analysis.

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Caption: Workflow for mass spectrometry analysis.

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